![molecular formula C22H17NO B14416671 5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole CAS No. 83959-82-4](/img/structure/B14416671.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group and a 1,3-oxazole ring, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Utilizing biphenyl carboxylic acids and amines to form the oxazole ring.
Condensation Reactions: Combining biphenyl aldehydes with 3-methylphenyl derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxides.
Reduction: Using reducing agents to modify the oxazole ring.
Substitution: Halogenation and nitration reactions on the biphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine: Known for its hole transport properties in electronic materials.
Tris(methylphenyl)phosphate: Used as a flame retardant and plasticizer.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole stands out due to its unique combination of a biphenyl group and an oxazole ring, offering distinct chemical and physical properties
Propriétés
Numéro CAS |
83959-82-4 |
|---|---|
Formule moléculaire |
C22H17NO |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO/c1-16-6-5-9-20(14-16)22-23-15-21(24-22)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3 |
Clé InChI |
LGOWJQHJUUYSQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
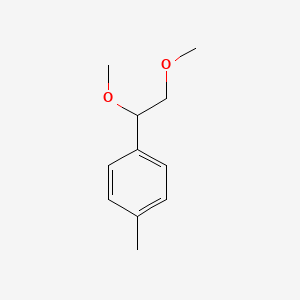

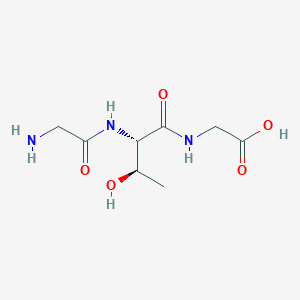
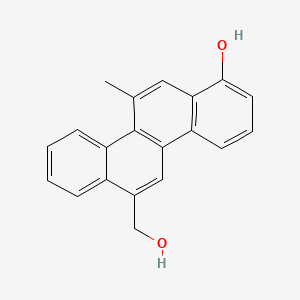
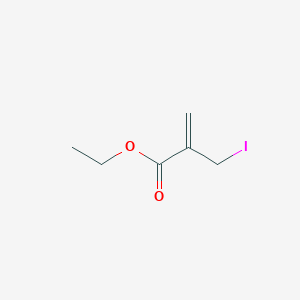
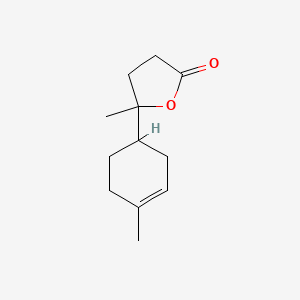
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
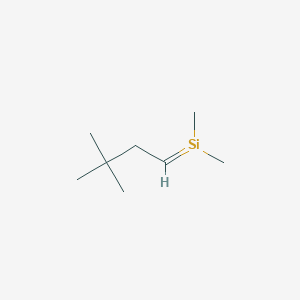

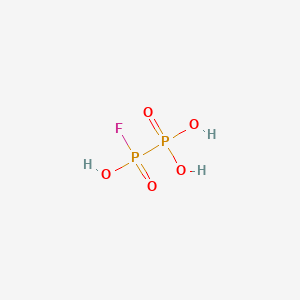
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)

